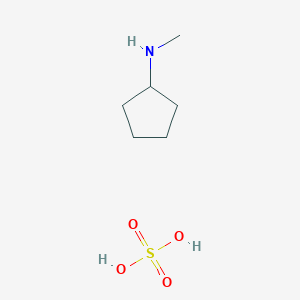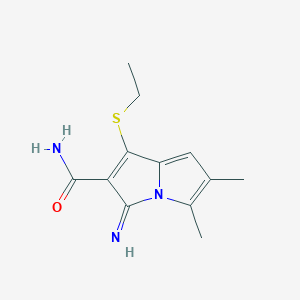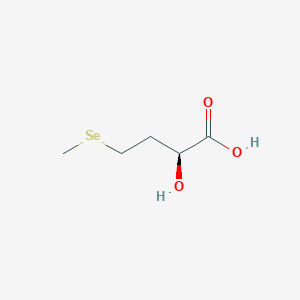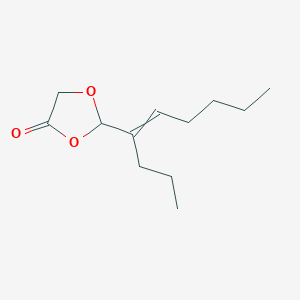
Sulfuric acid--N-methylcyclopentanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–N-methylcyclopentanamine (1/1) is a compound formed by the combination of sulfuric acid and N-methylcyclopentanamine in a 1:1 molar ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while N-methylcyclopentanamine is an organic compound with the molecular formula C₆H₁₃N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N-methylcyclopentanamine (1/1) typically involves the direct reaction of sulfuric acid with N-methylcyclopentanamine. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and decomposition of the reactants. The general reaction can be represented as follows:
H2SO4+C6H13N→Sulfuric acid–N-methylcyclopentanamine (1/1)
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–N-methylcyclopentanamine (1/1) may involve the use of large-scale reactors with precise temperature and pressure controls. The reactants are typically mixed in a stoichiometric ratio, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–N-methylcyclopentanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine compounds.
Scientific Research Applications
Sulfuric acid–N-methylcyclopentanamine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine-sulfuric acid interactions.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sulfuric acid–N-methylcyclopentanamine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor due to the presence of sulfuric acid, leading to the protonation of various substrates. The amine group in N-methylcyclopentanamine can participate in nucleophilic reactions, forming covalent bonds with electrophilic centers. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Sulfuric acid–N-methylcyclopentanamine (1/1) can be compared with other similar compounds, such as:
Sulfuric acid–N-methylcyclohexanamine (1/1): Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Sulfuric acid–N-ethylcyclopentanamine (1/1): Similar structure but with an ethyl group instead of a methyl group.
Sulfuric acid–N-methylcyclopentylamine (1/1): Similar structure but with a different amine configuration.
The uniqueness of sulfuric acid–N-methylcyclopentanamine (1/1) lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
880495-36-3 |
|---|---|
Molecular Formula |
C6H15NO4S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-methylcyclopentanamine;sulfuric acid |
InChI |
InChI=1S/C6H13N.H2O4S/c1-7-6-4-2-3-5-6;1-5(2,3)4/h6-7H,2-5H2,1H3;(H2,1,2,3,4) |
InChI Key |
OTJAQNZOUMAUPA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(Furan-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12599304.png)

![N4-(4-fluorophenyl)-N6,N6,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12599311.png)

![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)
![[(1R)-3-Oxocyclopentyl]acetonitrile](/img/structure/B12599335.png)

![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)

![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)
![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)

